molecular formula C9H6BrClO3S B1373080 6-bromo-2H-chromene-3-sulfonyl chloride CAS No. 1235440-25-1

6-bromo-2H-chromene-3-sulfonyl chloride

Cat. No.: B1373080
CAS No.: 1235440-25-1
M. Wt: 309.56 g/mol
InChI Key: CPNDFGDTQITCDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Coumarin derivatives containing pyrazolo [1,5- a ]pyrimidine, tetrazolo [1,5- a ]pyrimidine, imidazo [1,2- a ]pyrimidine, pyrazolo [3,4- d ]pyrimidine, 1,3,4-thiadiazoles and thiazoles were synthesized from 6-bromo-3- (3- (dimethylamino)acryloyl)-2 H -chromen-2-one, methyl 2- (1- (6-bromo-2-oxo-2 H -chromen-3-yl)ethylidene)hydrazine carbodithioate, 2- (1- (6-bromo-2-oxo-2 H -chromen-3-yl)ethylidene)hydrazine carbothioamide and each of heterocyclic amine, hydrazonoyl chlorides and hydroximoyl chlorides .


Molecular Structure Analysis

The molecular weight of 6-bromo-2H-chromene-3-sulfonyl chloride is 309.56 . The molecular formula is C9H6BrClO3S .


Chemical Reactions Analysis

Compound 2 was reacted with 2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride (9a) in boiling benzene containing triethylamine to afford either 5-(6-bromo-2-oxo-2 H-chromene-3-carbonyl)-N,1-diphenyl-1 H-pyrazole-3-carboxamide (11a) or 4-(6-bromo-2-oxo-2 H-chromene-3-carbonyl)-N,1-diphenyl-1 H-pyrazole-3-carboxamide (12a) .

Scientific Research Applications

Antimicrobial Agent Synthesis

6-bromo-2H-chromene-3-sulfonyl chloride derivatives have been studied for their potential in synthesizing new antimicrobial agents. For instance, Darwish et al. (2014) explored the synthesis of heterocyclic compounds incorporating a sulfamoyl moiety using chromene derivatives, demonstrating promising antibacterial and antifungal activities (Darwish, Fattah, Attaby, & Al-Shayea, 2014).

Organic Synthesis

This compound is integral in synthesizing various organic compounds. Kumar et al. (2015) utilized it in the base-mediated synthesis of 3-sulfonylchromene derivatives, showing its versatility in organic synthesis (Kumar, Thadkapally, & Menon, 2015). Similarly, Thadkapally et al. (2016) reported its use in the cesium carbonate-mediated reaction with ortho-hydroxychalcones to produce 3-arylsulfonyl-4H-chromene derivatives (Thadkapally, Kunjachan, & Menon, 2016).

Kinetic and Synthesis Studies

The kinetic and synthesis aspects of chromene derivatives, including this compound, have been a focus of research. Asheri, Habibi‐Khorassani, and Shahraki (2016) performed a study on the synthesis and kinetics of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, highlighting the importance of these compounds in the pharmaceutical industry, particularly for anticancer drugs (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Antibacterial Activity

The antibacterial properties of this compound derivatives have been examined. Behrami (2014) synthesized new derivatives from 4-Chloro-chromen-2-one, including compounds with this compound structure, and evaluated their antibacterial activity, demonstrating significant bacteriostatic and bactericidal properties (Behrami, 2014).

Synthesis and Spectroscopic Studies

Sulfonyl chlorides like this compound have been used in the synthesis of dyes and their spectroscopic properties have been studied. Al-Kindy et al. (2017) used 2,7-Diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides dye in synthesizing anilines and amino acid derivatives, exploring their electronic absorption and emission spectra (Al-Kindy et al., 2017).

Properties

IUPAC Name

6-bromo-2H-chromene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO3S/c10-7-1-2-9-6(3-7)4-8(5-14-9)15(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNDFGDTQITCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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